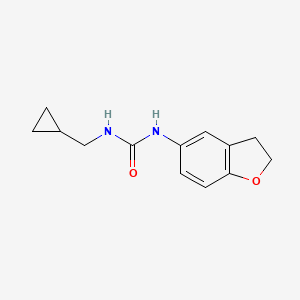

Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of amines with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . Another method involves heating a mixture of the amine and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40 °C . A Chinese source suggests a method involving the addition of benzyl chloride to ethanolamine, followed by the addition of sulfuryl chloride and then ammonia .Molecular Structure Analysis

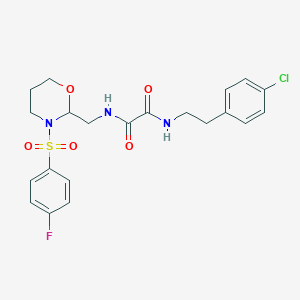

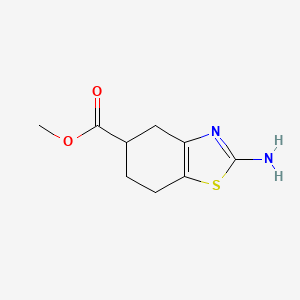

The molecular structure of Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate can be represented by the SMILES notation: CCOC(=O)CN(CCC#N)C(=O)OC©©C. The InChI representation is InChI=1S/C12H20N2O4/c1-5-17-10(15)9-14(8-6-7-13)11(16)18-12(2,3)4/h5-6,8-9H2,1-4H3.Chemical Reactions Analysis

The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Applications De Recherche Scientifique

Synthesis and Utility in Coupling Reactions

Ethyl 2-(tert-Butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) is used as an efficient coupling reagent for racemization-free esterification, thioesterification, amidation reactions, and peptide synthesis. It is comparable to COMU in terms of reactivity and mechanism but offers advantages in preparation, recovery, reuse, and reduced chemical waste generation (Thalluri et al., 2013).

Applications in Solvent Effect Studies

Research has also focused on the solvent effects and solubility of related compounds, providing essential insights for purification processes and solvent selection (Zhu et al., 2019).

Role in Amino Acid Derivative Synthesis

It has been used in the synthesis of amino acid derivatives, demonstrating its utility in creating complex molecules for further research in biochemistry and pharmaceuticals (Gao et al., 2003).

Environmental and Analytical Applications

The compound and its derivatives have been explored for environmental and analytical applications, such as in the determination of extractable organic halogens from contaminated sources, showcasing its potential in environmental chemistry (Reemtsma & Jekel, 1996).

Advanced Materials Development

Furthermore, Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate has been implicated in the development of responsive nanoparticle systems for drug delivery, indicating its importance in the advancement of nanotechnology and therapeutic applications (Yildirim et al., 2016).

Safety and Hazards

Mécanisme D'action

Target of Action

Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate, also known as Ethyl 2-{(tert-butoxy)carbonylamino}acetate, is a complex organic compound. It is known that similar compounds are often used in biochemical research as amino acid derivatives .

Mode of Action

It is known that similar compounds often interact with their targets through various chemical reactions, such as transmetalation .

Biochemical Pathways

Similar compounds are often involved in the synthesis of complex organic molecules, such as peptides .

Pharmacokinetics

Similar compounds often have specific solubility properties that can impact their bioavailability .

Result of Action

Similar compounds are often used in the synthesis of complex organic molecules, which can have various effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For example, the temperature at which the compound is stored and used can affect its reactivity . Additionally, the solubility of the compound in various solvents can impact its availability for reactions .

Propriétés

IUPAC Name |

ethyl 2-[2-cyanoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O4/c1-5-17-10(15)9-14(8-6-7-13)11(16)18-12(2,3)4/h5-6,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWTZPDRNDETAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(CCC#N)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-(4aS,7aS)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B2838234.png)

![1-[(Naphthalen-1-yl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2838237.png)

![(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(quinolin-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2838252.png)

![N-(1-cyanocyclohexyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2838253.png)

![N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2838255.png)